3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

SNAT2 inhibitor Structure-activity relationship Sulfonamide pharmacophore

3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a specialized sulfonamide derivative within the thiophene-2-carboxamide scaffold class. Its molecular formula is C20H26N2O3S2 with a molecular weight of 406.56 g/mol, and typical vendor-supplied purity is 95%.

Molecular Formula C20H26N2O3S2
Molecular Weight 406.56
CAS No. 1251562-75-0
Cat. No. B2622326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide
CAS1251562-75-0
Molecular FormulaC20H26N2O3S2
Molecular Weight406.56
Structural Identifiers
SMILESCCN(C1=C(SC=C1)C(=O)NC2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H26N2O3S2/c1-3-22(27(24,25)17-7-5-4-6-8-17)18-13-14-26-19(18)20(23)21-16-11-9-15(2)10-12-16/h4-8,13-16H,3,9-12H2,1-2H3,(H,21,23)
InChIKeyNJZOXKZXJFZLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(N-Ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide (CAS 1251562-75-0): Chemical Class and Key Procurement Characteristics


3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a specialized sulfonamide derivative within the thiophene-2-carboxamide scaffold class. Its molecular formula is C20H26N2O3S2 with a molecular weight of 406.56 g/mol, and typical vendor-supplied purity is 95% . The compound features a distinct N-ethylbenzenesulfonamido group at the 3-position of the thiophene ring and a 4-methylcyclohexyl substituent on the carboxamide nitrogen, placing it structurally within a family of compounds investigated as inhibitors of the sodium-coupled neutral amino acid transporter 2 (SNAT2/SLC38A2) [1]. The scaffold's sulfonamide-thiophene hybrid architecture has been identified in high-throughput screening campaigns as a privileged chemotype for targeting amino acid transport in cancer metabolism [1].

Why Generic Substitution Is Inadvisable for 3-(N-Ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide


Compounds within the thiophene-2-carboxamide sulfonamide class cannot be treated as interchangeable due to profound target-specific potency differences arising from minor structural modifications. For instance, in the SNAT2 transporter assay, the reference inhibitor MMTC (an N-methyl, p-toluenesulfonamido analog) demonstrated an IC50 of 0.8–3 µM in the original FLIPR membrane potential assay [1], yet follow-up studies in an alternative cell-based ³H-Gly uptake model showed no inhibition at 1–5 µM for MMTC and several close analogs (53B, 55B, 57B), with only 54F showing ~20% inhibition at 50 µM [2]. This extreme sensitivity of functional activity to both the substituent on the sulfonamide nitrogen (ethyl vs. methyl) and the carboxamide N-substituent (4-methylcyclohexyl vs. 2-trifluoromethylbenzyl) demonstrates that even close-in analogs cannot be assumed to recapitulate the potency, selectivity, or assay-dependent behavior of the target compound [1][2].

Quantitative Differentiation Evidence for 3-(N-Ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide Versus Closest Analogs


N-Ethyl vs. N-Methyl Sulfonamide Substitution: Differentiating the 3-Position Pharmacophore from MMTC/57E

The target compound incorporates an N-ethylbenzenesulfonamido group at the thiophene 3-position, in contrast to the N-methyl-(4-methylphenyl)sulfonamido group found in the prototypical SNAT2 inhibitor MMTC (57E). In the class-defining publication, MMTC demonstrated an IC50 of 0.8–3 µM against SNAT2 in a FLIPR membrane potential assay [1]. However, follow-up validation studies revealed that MMTC showed no detectable inhibition in an orthogonal ³H-glycine uptake assay at 1–5 µM in PC-3 prostate cancer cells [2]. The N-ethyl homologation present in the target compound introduces increased steric bulk and altered electronic properties (clogP shift) relative to the N-methyl analog, which has been shown in this scaffold class to modulate both target engagement and off-target discrimination against the closely related transporter SNAT1 [1]. The benzenesulfonamide (vs. p-toluenesulfonamide) aryl group further differentiates the electronic character of the sulfonamide pharmacophore.

SNAT2 inhibitor Structure-activity relationship Sulfonamide pharmacophore

4-Methylcyclohexyl Carboxamide Substituent: Physicochemical Differentiation from Aromatic and Linear Alkyl Analogs

The target compound features a 4-methylcyclohexyl group on the carboxamide nitrogen, which represents a significant structural departure from both the 2-trifluoromethylbenzyl group of MMTC and the linear N-pentyl chain of simpler analogs such as 3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide. The computed partition coefficient (clogP) of the target compound is 3.39 with a topological polar surface area (tPSA) of 49.85 Ų and zero hydrogen bond donors (HBD=0) [1]. In contrast, the 2-trifluoromethylbenzyl analog (MMTC) has a higher clogP due to the trifluoromethyl group, which contributed to equilibrium solubility below the HPLC-UV detection limit (<1.8 µM) and kinetic solubility of only 2.5–10 µM in the assay buffer [2]. The saturated cyclohexyl ring in the target compound reduces aromatic ring count compared to benzyl-substituted analogs, which is associated with improved developability profiles in lead optimization campaigns.

Metabolic stability Lipophilicity modulation Thiophene-2-carboxamide scaffold

SNAT2 Transporter Selectivity: Class-Level Evidence for Discrimination Against SNAT1

The thiophene-2-carboxamide sulfonamide scaffold has demonstrated the ability to discriminate between the closely related transporters SNAT2 and SNAT1. The reference compound MMTC was reported to discriminate against SNAT1 in the original screening publication [1]. This selectivity is critical because SNAT1 and SNAT2 share high sequence homology but differ in their tissue distribution and roles in cancer glutamine metabolism [1][2]. The target compound, by virtue of its distinct substitution pattern (N-ethylbenzenesulfonamido + 4-methylcyclohexyl carboxamide), occupies a unique position in the SAR landscape of this scaffold class, offering a chemical probe to further explore the structural determinants of SNAT isoform selectivity.

Transporter selectivity SNAT1 vs SNAT2 Cancer metabolism

Assay-Dependent Activity Profiles: Differentiating the 4-Methylcyclohexyl Analog from ChemDiv Screening Hits

A critical lesson from the published follow-up study of MMTC and its analogs is that activity in the primary FLIPR screening assay did not translate to the orthogonal ³H-glycine uptake assay in PC-3 cells. Of five compounds tested (MMTC, 53B, 54F, 55B, 57B), only 54F showed approximately 20% inhibition at 50 µM in the uptake assay, while the others were inactive at soluble concentrations [1]. The target compound, with its N-ethylbenzenesulfonamido and 4-methylcyclohexyl substitution, is structurally distinct from all five published ChemDiv compounds (IDs: L876-0122, C169-020, M071-0231, L557-0109, D314-0274), none of which carry the N-ethyl/cyclohexyl substitution pair [1]. This unique substitution pattern positions it as a novel chemotype for exploring the SAR divergence between the FLIPR and ³H-Gly uptake assay readouts.

Assay reproducibility Functional validation Cancer cell line pharmacology

Recommended Research and Procurement Application Scenarios for 3-(N-Ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide


SNAT2 Inhibitor Chemical Probe Development and SAR Expansion

Use this compound as a novel chemical probe to expand the structure-activity relationship (SAR) of thiophene-2-carboxamide sulfonamide SNAT2 inhibitors. The target compound's N-ethylbenzenesulfonamido and 4-methylcyclohexyl substitution pattern distinguishes it from all five published ChemDiv screening hits, providing a unique tool to investigate the contribution of sulfonamide N-alkyl chain length and carboxamide cycloalkyl substitution to SNAT2 inhibitory potency and selectivity. As demonstrated by the class-defining publications, this scaffold exhibits activity in FLIPR membrane potential assays (IC50 0.8–3 µM for the N-methyl analog MMTC [1]), but validation in orthogonal ³H-glycine uptake assays is essential, as follow-up studies revealed that assay format profoundly influences observed activity [2].

Cancer Metabolism Research: Glutaminolysis and Glycolysis Synergy Studies

Deploy this compound in combination studies with glucose transport inhibitors (e.g., BAY-876) to investigate synthetic lethality between glutaminolysis and glycolysis blockade in cancer cell lines. The reference compound MMTC halted proliferative growth of MDA-MB-231 breast cancer and HPAFII pancreatic cancer cells when combined with BAY-876 at tolerable doses, while both compounds were well-tolerated individually up to 100 µM [1]. The target compound, with its predicted improved solubility profile compared to the sparingly soluble MMTC (kinetic solubility 2.5–10 µM [2]), may enable more robust combination dosing in cell-based assays.

Amino Acid Transporter Selectivity Profiling

Utilize this compound in a selectivity panel against SLC38 family transporters (SNAT1, SNAT2, SNAT4) and other neutral amino acid transporters (ASCT2, LAT1). The scaffold class has demonstrated the ability to discriminate SNAT2 from SNAT1 [1], but the contribution of the 4-methylcyclohexyl substituent to isoform selectivity has not been explored. The compound's reduced aromatic ring count relative to benzyl-substituted analogs may also reduce off-target binding to aromatic residue-rich hydrophobic pockets, a hypothesis that can be tested through broad transporter profiling.

Chemical Library Procurement for High-Throughput Screening Centers

Procure this compound as part of a diversity-oriented screening library focused on amino acid transport modulation. Its structural features—including the saturated 4-methylcyclohexyl ring, the N-ethyl sulfonamide, and the thiophene-2-carboxamide core—represent an under-explored region of chemical space within the broader sulfonamide-thiophene scaffold family. Given that the initial screen of 33,934 compounds yielded only a single active chemotype [1], libraries enriched with structural variants of this privileged scaffold are of high value for identifying next-generation SNAT2 inhibitors with improved efficacy and assay robustness.

Quote Request

Request a Quote for 3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.